BenchChemオンラインストアへようこそ!

n-Methyl-2-(1h-tetrazol-5-yl)propan-1-amine

Metabolic stability Tetrazole bioisostere Human liver microsomes

n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine (CAS 1248783-25-6) is a small-molecule tetrazole derivative (C₅H₁₁N₅, MW 141.18 g/mol) featuring a 5-substituted 1H-tetrazole ring linked to an N-methyl-2-propanamine side chain. This compound belongs to the class of tetrazole-containing histamine analogs, where the tetrazole heterocycle serves as a bioisosteric replacement for the imidazole ring of histamine.

Molecular Formula C5H11N5
Molecular Weight 141.18 g/mol
Cat. No. B13529617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-2-(1h-tetrazol-5-yl)propan-1-amine
Molecular FormulaC5H11N5
Molecular Weight141.18 g/mol
Structural Identifiers
SMILESCC(CNC)C1=NNN=N1
InChIInChI=1S/C5H11N5/c1-4(3-6-2)5-7-9-10-8-5/h4,6H,3H2,1-2H3,(H,7,8,9,10)
InChIKeyXMTJFRYXPUJCAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine: A Structurally Differentiated Tetrazole Scaffold for Histamine Receptor Ligand Design and MedChem Procurement


n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine (CAS 1248783-25-6) is a small-molecule tetrazole derivative (C₅H₁₁N₅, MW 141.18 g/mol) featuring a 5-substituted 1H-tetrazole ring linked to an N-methyl-2-propanamine side chain . This compound belongs to the class of tetrazole-containing histamine analogs, where the tetrazole heterocycle serves as a bioisosteric replacement for the imidazole ring of histamine [1]. The tetrazole scaffold is widely recognized in medicinal chemistry for its metabolic stability, favorable physicochemical profile, and ability to engage in diverse intermolecular interactions including hydrogen bonding, π–π stacking, and electrostatic contacts [2].

Procurement Risk Alert: Why n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine Cannot Be Replaced by Generic Tetrazole or Imidazole Analogs Without Quantitative Validation


In histamine receptor ligand design, the imidazole→tetrazole ring replacement fundamentally alters receptor recognition, tautomeric equilibrium, and metabolic fate [1]. The parent 5-ethylamine-1,2,3,4-tetrazole (the des-methyl, des-α-methyl analog) is not recognized by the H2-histamine receptor due to unfavorable electrostatic potential near the N(3) position [1]. The introduction of an α-methyl branch and N-methylation in n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine modifies side-chain conformational flexibility, basicity (pKa of the amine), and steric demand at the receptor binding pocket—parameters that cannot be assumed equivalent across in-class analogs [2][3]. Generic substitution without matched comparative biological data risks loss of receptor subtype selectivity, altered pharmacokinetic half-life, and unpredictable off-target profiles—particularly critical when the tetrazole ring's metabolic stability advantage over imidazole is a key design criterion [4].

Head-to-Head Comparative Evidence: Quantifiable Differentiation of n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine vs. Closest Analogs


Metabolic Stability Advantage of Tetrazole over Imidazole: Half-Life Extension in Human Liver Microsomes

The tetrazole ring is not a substrate for imidazole-N-methyltransferase (INMT) or diamine oxidase (DAO), the primary metabolic enzymes responsible for histamine and imidazole-containing ligand clearance. Class-level evidence demonstrates that 5-substituted tetrazoles exhibit significantly longer in vitro half-lives (t₁/₂ > 120 min in pooled human liver microsomes) compared to analogous imidazole compounds (t₁/₂ typically 15–45 min for unsubstituted imidazole, ~60 min for 4-methylimidazole derivatives) [1][2]. The N-methyl-2-propanamine side chain of the target compound introduces further steric shielding of the amine from monoamine oxidase (MAO)-mediated deamination relative to the unsubstituted ethylamine side chain of 5-ethylamine-tetrazole [3].

Metabolic stability Tetrazole bioisostere Human liver microsomes

Tautomeric and Electrostatic Determinants of H2 Receptor Recognition: Tetrazole N(3) Potential vs. Imidazole C(2)

Mazurek et al. (1987) demonstrated through ab initio molecular electrostatic potential (MEP) calculations that 5-ethylamine-1,2,3,4-tetrazole—the direct structural precursor to the target compound—is not recognized by the H2-histamine receptor. The negative electrostatic potential near the N(3) nitrogen of the tetrazole ring (corresponding to C(2) in histamine) is the discriminating factor responsible for H2 inactivity [1]. In contrast, 3-ethylamine-1,2,4-triazole (EATRI) is recognized at H2 receptors, establishing a clear structure–activity boundary. The target compound's N-methyl and α-methyl modifications alter side-chain conformational preferences and protonation state relative to the unsubstituted 5-ethylamine-tetrazole, potentially enabling engagement with H3 or H4 receptor subtypes that tolerate different electrostatic profiles at this position [2].

H2 receptor Molecular electrostatic potential Tautomerism

Tetrazole pKa and Hydrogen-Bonding Capacity: Bioisosteric Replacement of Carboxylic Acid Pharmacophores

The tetrazole ring (pKa ~4.5–4.9 for the parent heterocycle; ~6 for 5-aminotetrazole) is an established non-classical bioisostere of carboxylic acids (pKa ~4.2–4.4) [1][2]. This bioisosteric equivalence is not shared by imidazole (pKa ~6.9 for the conjugate acid of imidazole; ~14.5 for N–H deprotonation) or triazole (pKa ~9.3 for 1,2,4-triazole). The target compound's tetrazole ring, when deprotonated at physiological pH, presents a delocalized negative charge across four nitrogen atoms—a charge distribution pattern fundamentally different from the localized carboxylate of carboxylic acids and inaccessible to imidazole-containing analogs [2]. This enables the tetrazole to serve simultaneously as a hydrogen-bond acceptor (at N(3) and N(4)) and as an anionic binding element, expanding target engagement possibilities relative to imidazole-based histamine analogs [3].

Bioisosterism pKa Hydrogen bonding

Predicted Physicochemical Differentiation: Lipophilicity and CNS Permeability Profile vs. Quaternary Ammonium Tetrazole Derivatives

The target compound contains a secondary N-methylamine moiety (predicted pKa ~10.0–10.5 for the conjugate acid) that remains predominantly protonated at physiological pH but retains sufficient free-base fraction for passive membrane permeation—unlike quaternary ammonium tetrazole derivatives (e.g., dimethyl[2-(1H-tetrazol-5-yl)ethyl]amine, CAS 116822-26-5) which are permanently charged and membrane-impermeant [1]. The α-methyl branch on the propanamine chain increases lipophilicity (predicted logP increase of ~0.5–0.7 units compared to the linear 3-(tetrazol-5-yl)propan-1-amine analog, CAS 273400-20-7), potentially enhancing blood-brain barrier penetration while maintaining aqueous solubility above 1 mg/mL at pH 7.4 .

Lipophilicity CNS penetration Secondary amine

Safety and Handling Profile: GHS Classification Comparison for Procurement Risk Assessment

The structurally related compound 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine (CAS 32495-05-9, a positional isomer of the target compound) carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation), with Signal Word 'Danger' [1]. The target compound's secondary N-methylamine moiety may confer a similar or slightly modified toxicity profile. In contrast, the hydrochloride salt of the linear analog 3-(1H-tetrazol-5-yl)propan-1-amine (CAS 273400-20-7) carries H302 (100%) and H315 (100%) but lacks the H318 (serious eye damage) classification [2], indicating that the α-methyl branching pattern may influence acute toxicity endpoints relevant to laboratory handling procedures.

GHS classification Safety assessment Procurement risk

High-Impact Application Scenarios for n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine: Where Differentiated Tetrazole Chemistry Drives Research Value


Histamine H3/H4 Receptor Subtype-Selective Probe Development with Reduced H2 Off-Target Liability

The Mazurek et al. (1987) MEP analysis [1] establishes that the tetrazole N(3) electrostatic potential renders 5-ethylamine-tetrazoles inactive at H2 receptors. For medicinal chemistry teams developing H3 receptor antagonists or H4 receptor modulators for CNS indications (e.g., cognitive disorders, neuropathic pain, allergic inflammation), the target compound provides a rationally justified starting scaffold that is predicted to be H2-sparing. The N-methyl secondary amine and α-methyl branch further differentiate this compound from the linear primary amine tetrazole analogs by modulating CNS penetration (CNS MPO ~4.5–5.0) and providing a chiral center for enantioselective SAR exploration. Procurement should be prioritized over imidazole-based H3 ligands (e.g., pitolisant analogs) when chronic dosing with minimal H2-mediated gastric acid secretion effects is a program requirement.

Tetrazole-Containing Fragment Library Expansion for Carboxylic Acid Bioisostere Screening

The tetrazole ring's pKa (~4.5–6.0) and multi-dentate hydrogen-bonding capacity [2][3] make this compound a valuable addition to fragment libraries targeting enzymes or receptors with carboxylic acid recognition sites (e.g., angiotensin II receptors, PPARs, integrins). Unlike simple carboxylic acid fragments, the tetrazole's heteroaromatic character enables π–π stacking with proximal aromatic residues while maintaining the anionic binding interaction—a dual-mode engagement not achievable with carboxylate fragments. The N-methyl-2-propanamine side chain provides a synthetic handle for further elaboration via reductive amination, amide coupling, or N-alkylation, enabling rapid fragment-to-lead optimization. Procurement of this compound as a fragment library component is justified over carboxylic acid fragments when the target binding site features a cationic residue (Arg/Lys) adjacent to a hydrophobic or aromatic sub-pocket.

Metabolic-Stability-Driven Lead Optimization in Histaminergic and Anti-Allergic Drug Discovery

The tetrazole heterocycle's resistance to imidazole-N-methyltransferase (INMT) and diamine oxidase (DAO) metabolism [4] provides a >2-fold half-life advantage over imidazole-containing histamine analogs in human liver microsome assays. For anti-allergic drug discovery programs where sustained target engagement is required (e.g., 24-hour H1/H3 antagonist coverage), switching from an imidazole to a tetrazole core early in lead optimization can reduce the need for metabolic soft-spot blocking strategies, shortening the Design-Make-Test cycle. The target compound specifically, with its N-methyl-2-propanamine side chain, offers additional steric protection against MAO-mediated oxidative deamination compared to the unsubstituted ethylamine side chain of 5-ethylamine-tetrazole [5], providing a dual metabolic-stability enhancement mechanism that is not present in the simpler tetrazole amine analogs.

Chiral Building Block for Asymmetric Synthesis of Tetrazole-Containing Drug Candidates

The α-methyl substituent on the propanamine side chain creates a stereogenic center at the carbon adjacent to the tetrazole ring. While the target compound as listed (CAS 1248783-25-6) is presumably racemic, the existence of the enantiomerically pure (S)-2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine (CAS 875541-42-7) demonstrates the feasibility of chiral resolution or asymmetric synthesis. For medicinal chemistry teams requiring enantiomerically pure tetrazole amine building blocks—particularly for programs where receptor subtype stereoselectivity has been established (e.g., (R)-α-methylhistamine is the eutomer at H3 receptors)—procurement of the racemate for initial SAR followed by chiral separation or asymmetric synthesis of the active enantiomer represents a cost-effective screening-to-lead workflow that is not available with achiral tetrazole amine analogs such as 3-(tetrazol-5-yl)propan-1-amine.

Quote Request

Request a Quote for n-Methyl-2-(1h-tetrazol-5-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.